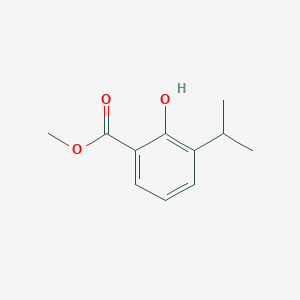

Methyl 2-hydroxy-3-isopropylbenzoate

Description

Contextualization within the Benzoate (B1203000) Ester Chemical Class

Methyl 2-hydroxy-3-isopropylbenzoate is a member of the benzoate ester class of organic compounds. Benzoate esters are characterized by a benzene (B151609) ring attached to a carbonyl group, which is in turn bonded to an oxygen atom followed by an alkyl or aryl group; they are formally derived from the esterification of benzoic acid with an alcohol. wikipedia.org For instance, the simplest members, methyl benzoate and ethyl benzoate, are formed from the condensation of benzoic acid with methanol (B129727) and ethanol, respectively. wikipedia.orghmdb.ca

These compounds are generally colorless liquids, often with pleasant odors, and are typically poorly soluble in water but miscible with many organic solvents. wikipedia.org Their chemical reactivity can be influenced by substituents on both the benzene ring and the alcohol-derived portion of the ester. wikipedia.org Reactions can occur at the aromatic ring (e.g., electrophilic substitution) or at the carbonyl center of the ester group (e.g., nucleophilic acyl substitution like hydrolysis). wikipedia.org

Historical Trajectories of Research on Related Salicylate (B1505791) and Substituted Benzoate Derivatives

The study of salicylate derivatives, to which this compound belongs, has a rich history rooted in medicinal chemistry. The journey began with the use of willow bark extracts for treating fever and pain, a practice documented as far back as ancient Sumer. nih.govwikipedia.org The active component in willow bark, salicin, was first isolated in 1828. nih.gov This was followed by the extraction of salicylic (B10762653) acid in a more potent form by Italian chemist Raffaele Piria in 1838. nih.govwikipedia.org

Throughout the 19th century, scientists worked to synthesize salicylic acid, with Friedrich von Heyden establishing a more economical synthetic production method in 1874. nih.gov However, the direct use of salicylic acid was hampered by side effects. This led to a pivotal moment in 1897, when chemists at Bayer, notably Felix Hoffmann, synthesized acetylsalicylic acid, a more tolerable derivative. wikipedia.orgwikipedia.org This compound was commercially introduced as Aspirin (B1665792) in 1899, marking a milestone in pharmaceuticals. nih.govscite.ai

Research into substituted benzoate derivatives grew in parallel with the advancements in organic chemistry. Studies from the early 20th century began to systematically investigate how different substituent groups on the benzene ring influence the molecule's properties and reactivity, a field that continues to be critical for designing new materials and therapeutic agents. acs.org

Fundamental Significance of Hydroxyl and Isopropyl Substituents on the Benzoic Acid Core

The chemical identity and behavior of this compound are fundamentally determined by the hydroxyl (-OH) and isopropyl (-CH(CH₃)₂) groups attached to its benzoic acid core.

Hydroxyl Group (-OH): The placement of the hydroxyl group at the ortho-position (C2) is particularly significant. This ortho-hydroxyl group can form a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen of the ester group. nih.gov This interaction influences the molecule's conformation, making it more planar, and can affect its physical properties and reactivity. nih.gov Electronically, the hydroxyl group is electron-withdrawing via induction but electron-donating through resonance. When at the ortho position, substituents, regardless of their electronic nature, often increase the acidity of the parent benzoic acid, a phenomenon known as the "ortho-effect," which is attributed to a combination of steric and electronic factors. libretexts.orgquora.com

Isopropyl Group (-CH(CH₃)₂): The isopropyl group at the C3 position is an alkyl substituent. Alkyl groups are known to be electron-donating through an inductive effect. libretexts.org This electron-donating nature tends to slightly destabilize the conjugate base (carboxylate anion), which would generally make the corresponding benzoic acid less acidic compared to unsubstituted benzoic acid. quora.comlibretexts.org Furthermore, the isopropyl group adds steric bulk to the molecule, which can influence reaction rates and the orientation of the molecule in chemical complexes. researchgate.net The combination of these substituents allows for fine-tuning of the electronic and steric properties of the benzoic acid derivative. researchgate.net

Overview of Principal Academic Research Domains for this compound and Analogues

While specific academic research focusing solely on this compound is limited, its structural analogues are subjects of study across several domains, suggesting its potential as a valuable chemical intermediate.

The primary research application for compounds like this compound and its analogues, such as Methyl 2-hydroxy-3-methylbenzoate, is as intermediates in organic synthesis. chemicalbook.com These molecules serve as building blocks for creating more complex structures for use in pharmaceuticals, agrochemicals, and dyestuffs. chemicalbook.com

The broader class of substituted salicylates and benzoates is a focal point in several research areas:

Medicinal Chemistry: Derivatives of salicylic acid are continuously explored for novel therapeutic applications. For example, Methyl 2-hydroxy-3-nitrobenzoate is another synthetic intermediate with potential applications in developing new functional materials and drugs. nih.gov The synthesis of various benzoate derivatives is a key step in the development of antifungal compounds and antitumor drugs. mdpi.com

Coordination Chemistry: Benzoic acid derivatives are widely employed as ligands that can bind to metal ions. researchgate.net The substituents on the phenyl ring can be modified to "fine-tune" the properties of the resulting metal complexes, which is relevant for creating new catalysts or materials with specific electronic or optical properties. researchgate.net

Materials Science: Substituted benzoates are investigated for creating functional materials. For instance, some are studied for their potential as UV absorbers or antioxidants. epa.gov

The synthesis of these specialized benzoate esters is also an active area of research, with studies focusing on developing efficient and selective catalytic methods for their preparation. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-hydroxy-3-propan-2-ylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-7(2)8-5-4-6-9(10(8)12)11(13)14-3/h4-7,12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZJOTDHMGVBGRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Direct Esterification Approaches

Direct esterification represents the most straightforward pathway to Methyl 2-hydroxy-3-isopropylbenzoate, involving the reaction of the corresponding carboxylic acid with methanol (B129727).

The primary method for synthesizing this compound is through the Fischer-Speier esterification of its parent carboxylic acid, 2-hydroxy-3-isopropylbenzoic acid, with methanol. This reaction is an acid-catalyzed equilibrium process where the carboxylic acid and alcohol react to form the ester and water. masterorganicchemistry.com To drive the reaction toward completion, an excess of methanol is typically used, or water is removed as it forms. ma.edu The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comma.edu The nucleophilic oxygen atom of methanol then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, this compound. masterorganicchemistry.com

The efficiency of the esterification process is highly dependent on the catalytic system employed. While traditional homogeneous catalysts like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are effective, research into heterogeneous solid acid catalysts has grown due to their environmental benefits, reusability, and reduced corrosion issues. niscpr.res.in

For analogous reactions like the esterification of salicylic (B10762653) acid, various solid acid catalysts have been studied to optimize yield and selectivity. These include metal oxides and their modified forms. For instance, sulfated zirconia has demonstrated high activity and selectivity. niscpr.res.in The use of such catalysts avoids the problematic separation and waste associated with homogeneous catalysts. niscpr.res.in The choice of methylating agent can also be a factor, with methanol generally showing higher yields compared to agents like dimethyl carbonate. niscpr.res.in

Research on the esterification of salicylic acid with methanol has explored various catalysts, providing insights applicable to its isopropyl-substituted analogue.

| Catalyst | Reaction Temperature (°C) | Reaction Time (h) | Salicylic Acid Conversion (%) | Reference |

|---|---|---|---|---|

| H–CL (UlS) | 120 | Not Specified | 90 | researchgate.net |

| Ce(SO₄)₂/001×7 | 95 | 12 | 93.3 | researchgate.net |

| Sulfated Zirconia | 150 | Not Specified | High Yield Mentioned | niscpr.res.in |

| SiO₂–SO₃H | 120 | 0.67 (40 min) | 94 | researchgate.net |

Strategic Routes Involving Advanced Precursor Compounds

More intricate synthetic routes to this compound and its analogs involve the use of precursor molecules that already contain some of the desired structural features.

An alternative to direct esterification is to start with a readily available substituted salicylate (B1505791), such as methyl salicylate, and introduce the isopropyl group in a subsequent step. A relevant example is the synthesis of the related compound, methyl 2-hydroxy-3-propionylbenzoate, via the Friedel-Crafts acylation of methyl salicylate. chemicalbook.com In this reported synthesis, methyl salicylate is reacted with propionyl chloride in the presence of a Lewis acid catalyst like titanium tetrachloride. chemicalbook.com This introduces the propionyl group onto the benzene (B151609) ring, primarily at the position ortho to the hydroxyl group. A similar Friedel-Crafts alkylation strategy could potentially be employed using an isopropylating agent to synthesize this compound from methyl salicylate.

Another approach involves the modification of a different precursor, as demonstrated in the synthesis of 2-hydroxy-3-methoxy-methyl benzoate (B1203000) from 2-hydroxy-3-methoxybenzaldehyde. google.com This method utilizes an oxidation and esterification step in the presence of vanadium pentoxide and hydrogen peroxide to convert the aldehyde group into a methyl ester. google.com

| Precursor 1 | Precursor 2 | Catalyst/Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Methyl salicylate | Propionyl chloride | Titanium tetrachloride | Methyl 2-hydroxy-3-propionylbenzoate | 81 | chemicalbook.com |

In the synthesis of complex substituted salicylates, regioselectivity is a critical challenge. The salicylic acid framework contains two reactive functional groups: a carboxylic acid and a phenolic hydroxyl group. To perform a reaction at one site without affecting the other, a protection-deprotection strategy is often necessary. researchgate.netresearchgate.net For instance, if a reaction needs to be performed on the phenolic hydroxyl group, the more acidic carboxylic acid is often protected first. researchgate.net

A common strategy involves protecting the carboxylic acid as a benzyl (B1604629) ester. researchgate.net This allows for reactions to be carried out on the phenolic hydroxyl group. Subsequently, the benzyl protecting group can be selectively removed under mild conditions, such as catalytic hydrogenation, to regenerate the free carboxylic acid. researchgate.net This approach ensures that the desired isomer is formed and prevents unwanted side reactions. researchgate.net Conversely, protecting the hydroxyl group, for example as a benzyl ether, allows for selective chemistry to be performed on the carboxylic acid group. researchgate.net The choice of protecting group is crucial and depends on its stability to the reaction conditions and the ease of its subsequent removal. researchgate.net

Derivatization via Targeted Functional Group Transformations

This compound itself can serve as a starting material for the synthesis of other complex molecules. Its functional groups—the ester, the phenolic hydroxyl, and the aromatic ring—are all sites for potential chemical modification.

A key transformation is the reaction at the aromatic ring. As an activated aromatic system, it can undergo electrophilic aromatic substitution reactions. For example, Friedel-Crafts acylation, similar to the method used to prepare its precursor, can introduce an acyl group onto the ring. chemicalbook.com This allows for the extension of the carbon skeleton and the introduction of new functional groups, leading to a diverse range of derivatives. Other electrophilic substitution reactions such as nitration or halogenation could also be envisioned, further expanding the chemical space accessible from this starting material.

Chemical Modifications of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site for chemical modification, primarily through reactions like etherification and esterification. These transformations alter the compound's electronic and steric properties.

Etherification (O-Alkylation): The hydroxyl group can be converted into an ether. A common method is the Williamson ether synthesis, where the phenoxide ion, formed by treating the compound with a base like sodium hydride, acts as a nucleophile to attack an alkyl halide. This reaction yields the corresponding ether derivative. For instance, methylation of the hydroxyl group can be achieved to produce methyl 2-methoxy-3-isopropylbenzoate. zenodo.org The choice of the alkylating agent determines the nature of the resulting ether.

Esterification: The phenolic hydroxyl can also be acylated to form a second ester group on the molecule. This is typically achieved by reacting the compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base catalyst. This reaction produces a phenyl ester, which can serve as a protecting group or introduce new functionalities.

Table 1: Modifications of the Phenolic Hydroxyl Group

| Reaction Type | Reagents | Product Type | Notes |

|---|---|---|---|

| Etherification (O-Alkylation) | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl Halide (e.g., CH₃I, C₂H₅Br) | 2-Alkoxy-3-isopropylbenzoate | Forms an ether linkage at the C2 position. |

| Esterification (O-Acylation) | Acyl Chloride (e.g., Acetyl Chloride) or Acid Anhydride (e.g., Acetic Anhydride) / Base (e.g., Pyridine) | 2-(Acyloxy)-3-isopropylbenzoate | Forms a phenyl ester at the C2 position. |

Transformations Involving the Methyl Ester Moiety

The methyl ester group is susceptible to several nucleophilic acyl substitution reactions and reduction.

Hydrolysis (Saponification): The most common transformation is hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-hydroxy-3-isopropylbenzoic acid. sigmaaldrich.com This is typically carried out under basic conditions (saponification) using a base like sodium hydroxide (B78521) in an aqueous or mixed aqueous-alcoholic solvent, followed by acidification. youtube.comyoutube.comchemspider.comyoutube.com The reaction proceeds via nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. zenodo.org

Transesterification: The methyl group of the ester can be exchanged for a different alkyl group by reacting the compound with another alcohol in the presence of an acid or base catalyst. atamanchemicals.com This equilibrium-driven reaction is often facilitated by using the new alcohol as the solvent to drive the reaction to completion.

Amidation: Reaction with ammonia (B1221849) or a primary or secondary amine can convert the methyl ester into the corresponding amide. This transformation typically requires heating and may be catalyzed. The resulting amides often exhibit different biological and physical properties compared to the parent ester.

Reduction: The ester group can be reduced to a primary alcohol, yielding (2-hydroxy-3-isopropylphenyl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this purpose. Milder and more selective reagents, such as a sodium borohydride-THF-methanol system, can also be employed for the reduction of aromatic methyl esters to their corresponding primary alcohols, often with high yields. ias.ac.in This method is advantageous as it allows for the selective reduction of esters in the presence of other functional groups like acids or amides. ias.ac.in

Table 2: Transformations of the Methyl Ester Moiety

| Reaction Type | Reagents | Product | Notes |

|---|---|---|---|

| Hydrolysis (Saponification) | 1. NaOH(aq) / Heat 2. H₃O⁺ | 2-Hydroxy-3-isopropylbenzoic acid | Converts the ester to a carboxylic acid. youtube.comchemspider.com |

| Transesterification | R'OH / Acid or Base Catalyst | Alkyl 2-hydroxy-3-isopropylbenzoate | Exchanges the methyl group for a different alkyl group (R'). atamanchemicals.com |

| Amidation | NH₃, R'NH₂, or R'R"NH / Heat | 2-Hydroxy-3-isopropylbenzamide | Forms a primary, secondary, or tertiary amide. |

| Reduction | LiAlH₄ or NaBH₄/THF/MeOH | (2-Hydroxy-3-isopropylphenyl)methanol | Reduces the ester to a primary alcohol. ias.ac.in |

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS). The position of substitution is directed by the combined electronic effects of the existing substituents. The hydroxyl and isopropyl groups are activating, ortho- and para-directing groups, while the methyl ester is a deactivating, meta-directing group. rsc.org The strong activating effect of the hydroxyl group typically dominates the directing effects.

Nitration: Introducing a nitro group onto the aromatic ring can be achieved using a nitrating mixture of concentrated nitric and sulfuric acids. rsc.orgyoutube.com The nitronium ion (NO₂⁺) is the active electrophile. aiinmr.com Given the directing effects of the substituents, the nitro group is expected to add to the positions that are ortho or para to the hydroxyl group and not sterically hindered. In methyl benzoate, nitration occurs predominantly at the 3-position due to the meta-directing nature of the ester group. rsc.org For the title compound, the substitution will be directed primarily by the powerful ortho, para-directing hydroxyl group to position 5.

Halogenation: The introduction of a halogen (e.g., Br, Cl) can be accomplished using reagents like Br₂ in a suitable solvent, often with a Lewis acid catalyst. The strong activation by the hydroxyl group may allow for halogenation even without a catalyst. The position of halogenation would be similarly directed to the 5-position.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions introduce alkyl and acyl groups, respectively, onto the aromatic ring. youtube.com These reactions are catalyzed by Lewis acids like AlCl₃. nih.gov While strongly deactivated rings are unreactive in Friedel-Crafts reactions, the presence of the activating hydroxyl and isopropyl groups on the title compound's ring should facilitate this transformation. youtube.comethz.ch The incoming electrophile would likely substitute at the 5-position. A related reaction, the Fries rearrangement, can occur with the O-acylated product (from section 2.3.1) to move the acyl group from the phenolic oxygen to the aromatic ring, typically at the ortho or para position. A Fries rearrangement of 2-acyloxy-3-isopropylbenzoate would likely yield methyl 3-acyl-2-hydroxy-5-isopropylbenzoate.

Table 3: Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Electrophile | Expected Major Product |

|---|---|---|---|

| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | NO₂⁺ (Nitronium ion) | Methyl 2-hydroxy-3-isopropyl-5-nitrobenzoate |

| Halogenation | Br₂ / FeBr₃ (or no catalyst) | Br⁺ | Methyl 5-bromo-2-hydroxy-3-isopropylbenzoate |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | RCO⁺ (Acylium ion) | Methyl 5-acyl-2-hydroxy-3-isopropylbenzoate |

| Friedel-Crafts Alkylation | RCl / AlCl₃ | R⁺ (Carbocation) | Methyl 5-alkyl-2-hydroxy-3-isopropylbenzoate |

Stereoselective Synthesis and Chiral Induction Techniques

This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. However, it can be a valuable precursor or substrate in stereoselective reactions to generate chiral molecules.

Chiral induction techniques can be employed to introduce a new stereocenter into the molecule with a preference for one enantiomer or diastereomer. This can be achieved through several strategies:

Asymmetric Catalysis: Reactions at the functional groups or the aromatic ring can be rendered enantioselective by using a chiral catalyst. For instance, an enantioselective reduction of a ketone introduced at the 5-position (via Friedel-Crafts acylation) could produce a chiral secondary alcohol. Similarly, organocatalytic methods, such as those using cinchona alkaloids, have been developed for enantioselective reactions like the aza-Friedel–Crafts reaction on related phenolic compounds, which could potentially be adapted. rsc.org

Substrate-Controlled Diastereoselection: If a chiral center is already present in a reactant that is added to the molecule (e.g., during acylation or alkylation with a chiral reagent), it can influence the stereochemical outcome of the reaction at a new developing stereocenter.

Use of Chiral Auxiliaries: A chiral auxiliary could be temporarily attached to one of the functional groups (e.g., the ester or hydroxyl group) to direct a subsequent stereoselective transformation. After the reaction, the auxiliary is removed, leaving a chiral product.

The study of asymmetrically substituted benzoic acid derivatives is of interest due to the potential formation of stereoisomeric products in coordination compounds, highlighting the importance of understanding the spatial arrangement of substituents. researchgate.net While the title compound itself is not chiral, its derivatives, created through the reactions described above, can be, making stereoselective synthesis a relevant consideration for its application in creating complex, optically active molecules.

Structural and Spectroscopic Characterization in Research

Advanced Spectroscopic Techniques for Definitive Structural Elucidation

The structural confirmation of Methyl 2-hydroxy-3-isopropylbenzoate relies on the application of sophisticated spectroscopic methods. These techniques provide unambiguous evidence of the compound's atomic arrangement and are indispensable for its characterization in a research context.

In the ¹H NMR spectrum of a related compound, Methyl 2-hydroxybenzoate, distinct signals corresponding to the different types of protons are observed. nih.gov For this compound, one would anticipate a similar pattern with additional signals characteristic of the isopropyl group.

Key expected proton signals for this compound would include:

A singlet for the hydroxyl (-OH) proton, typically appearing at a high chemical shift.

A singlet for the methyl ester (-OCH₃) protons.

Signals for the aromatic protons on the benzene (B151609) ring. The substitution pattern would lead to specific splitting patterns (e.g., doublets, triplets) based on the coupling between adjacent protons.

For the isopropyl group, a septet for the single methine (-CH) proton and a doublet for the six equivalent methyl (-CH₃) protons.

Predicted ¹H NMR Data for this compound (Based on analysis of structurally related compounds)

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Isopropyl -CH₃ | ~1.2 | Doublet | 6H |

| Isopropyl -CH | ~3.3 | Septet | 1H |

| Ester -OCH₃ | ~3.9 | Singlet | 3H |

| Aromatic H | ~6.8 - 7.8 | Multiplets | 3H |

| Hydroxyl -OH | ~11.0 | Singlet | 1H |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For a structurally similar compound, Methyl 2-hydroxybenzoate, eight distinct signals are observed, corresponding to its eight carbon atoms. rsc.org For this compound, additional signals for the isopropyl group's carbons would be expected.

Predicted ¹³C NMR Data for this compound (Based on analysis of structurally related compounds)

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Isopropyl -CH₃ | ~23 |

| Isopropyl -CH | ~28 |

| Ester -OCH₃ | ~52 |

| Aromatic C (unsubstituted) | ~118 - 136 |

| Aromatic C (substituted) | ~115, ~138, ~161 |

| Ester C=O | ~170 |

While specific experimental 2D NMR data for this compound are not available, techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be crucial for unambiguous assignment of the ¹H and ¹³C signals.

HSQC would reveal direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals of the isopropyl and methyl ester groups to their corresponding carbon signals.

HMBC would show correlations between protons and carbons that are two or three bonds away. This would be instrumental in establishing the connectivity of the entire molecule, for instance, by showing correlations from the isopropyl methine proton to the aromatic ring carbons, and from the aromatic protons to the ester carbonyl carbon.

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is highly effective for identifying individual components in a mixture and assessing the purity of a compound. In a research setting, GC-MS analysis of a synthesized sample of this compound would provide its retention time from the GC and a mass spectrum that could be compared to a reference or analyzed for its characteristic fragmentation pattern. The molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (194.23 g/mol ).

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio of an ion to a very high degree of precision, HRMS can confirm the molecular formula of a compound. For a related compound, Methyl 2-hydroxy-3-propionylbenzoate, the exact mass has been calculated as 208.07355886 Da. nih.gov This level of precision allows for the unambiguous determination of the molecular formula, which is crucial for the identification of new compounds or the confirmation of synthesized products.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Detection

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the stretching and bending of chemical bonds. The resulting IR spectrum provides a unique "fingerprint" for the molecule.

For aromatic esters like this compound, characteristic absorption bands are expected. In the closely related compound, methyl 2-hydroxybenzoate (methyl salicylate), the IR spectrum shows several key features. docbrown.info A broad band is typically observed in the region of 3800 to 2600 cm⁻¹, with a peak around 3200 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group, broadened due to hydrogen bonding. docbrown.info The C-H stretching vibrations of the aromatic ring and the alkyl groups appear around 3071 cm⁻¹ and 2955 cm⁻¹, respectively. docbrown.info A very strong and characteristic absorption peak for the carbonyl (C=O) group of the ester is found at approximately 1680 cm⁻¹. docbrown.info Furthermore, C-O stretching vibrations for the ester and phenol (B47542) groups are observed in the 1300-1100 cm⁻¹ region. docbrown.info The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule. docbrown.info

Table 1: Characteristic IR Absorption Bands for Related Methyl Salicylates

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| Phenolic O-H | Stretching (H-bonded) | ~3200 (broad) | docbrown.info |

| Aromatic C-H | Stretching | ~3071 | docbrown.info |

| Aliphatic C-H | Stretching | ~2955 | docbrown.info |

| Ester C=O | Stretching | ~1680 | docbrown.info |

| Aromatic C=C | Stretching | ~1600 - 1450 | docbrown.info |

X-ray Crystallography for Precise Solid-State Structure Determination

Table 2: Crystallographic Data for the Related Compound 2-Hydroxy-6-isopropyl-3-methylbenzoic acid

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₄O₃ | nih.gov |

| Molecular Weight | 194.22 | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pbca | researchgate.net |

| a (Å) | 16.8864 (17) | nih.govresearchgate.net |

| b (Å) | 6.6653 (7) | nih.govresearchgate.net |

| c (Å) | 18.238 (2) | nih.govresearchgate.net |

| V (ų) | 2052.7 (4) | nih.govresearchgate.net |

| Z | 8 | nih.gov |

Chromatographic Methods for Analytical Separation and Purity Profiling

Chromatographic techniques are fundamental for the separation, identification, and quantification of individual components within a mixture. wikipedia.org These methods are crucial for assessing the purity of a synthesized compound like this compound and for analyzing its presence in complex samples.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for separating compounds that are soluble in a liquid. wikipedia.orglibretexts.org The separation is based on the differential partitioning of the analytes between a liquid mobile phase and a solid stationary phase packed in a column. wikipedia.org

In reversed-phase HPLC (RP-HPLC), which is the most common mode, the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture, often water and acetonitrile (B52724) or methanol (B129727). youtube.comyoutube.com For a compound like this compound, a C8 or C18 column would typically be used. A reverse-phase HPLC method for the related 2-Hydroxy-3-methylbenzoic acid uses a mobile phase of acetonitrile and water with a phosphoric acid modifier. sielc.com The retention time of the compound is a key parameter for its identification. researchgate.net

Table 3: Example HPLC Conditions for Analysis of Related Benzoates

| Parameter | Condition | Source |

|---|---|---|

| Technique | Reversed-Phase HPLC (RP-HPLC) | sielc.comresearchgate.net |

| Column | C8 (e.g., Supelco L7, 25 cm x 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase | Acetonitrile:Water with acid modifier (e.g., phosphoric acid) | sielc.comresearchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. customs.go.jp In GC, a gaseous mobile phase (carrier gas) transports the sample through a column containing a stationary phase. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase.

For the analysis of this compound, a capillary column with a non-polar or medium-polarity stationary phase, such as one based on polydimethylsiloxane (B3030410) (e.g., Rxi-1ms) or polyethylene (B3416737) glycol (e.g., DB-WAX), would be suitable. customs.go.jpnih.gov The compound would be identified by its retention time, which is the time it takes to travel through the column. nih.gov The use of a Flame Ionization Detector (FID) is common for quantitative analysis, and a mass spectrometer (GC-MS) can be used for definitive identification by providing the mass spectrum of the eluted compound. nih.gov

Table 4: Example GC Conditions for Analysis of Related Methyl Esters

| Parameter | Condition | Source |

|---|---|---|

| Column | Capillary, e.g., Rxi-1ms or DB-WAX | customs.go.jpnih.gov |

| Carrier Gas | Helium | sigmaaldrich.com |

| Injection | Split mode | nih.gov |

| Oven Program | Temperature ramp (e.g., 70°C initial, ramp at 5°C/min to 240°C) | sigmaaldrich.com |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule, independent of its environment. These in silico experiments solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the molecule.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. researchgate.netnih.gov This approach is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, often using hybrid functionals like Becke's 3-parameter Lee-Yang-Parr (B3LYP), can elucidate various electronic properties of Methyl 2-hydroxy-3-isopropylbenzoate. researchgate.netresearchgate.net

Key applications of DFT in analyzing this compound would include:

Molecular Orbital Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more likely to be reactive.

Electron Density and Charge Distribution: Mapping the electron density surface to identify regions of high and low electron concentration. Mulliken charge analysis can assign partial charges to each atom, revealing the electrophilic and nucleophilic sites within the molecule. researchgate.net For this compound, the oxygen atoms of the hydroxyl and carbonyl groups are expected to be electron-rich (nucleophilic), while the carbonyl carbon and the hydrogen of the hydroxyl group would be electron-poor (electrophilic).

Molecular Electrostatic Potential (MEP): Creating an MEP map, which visualizes the electrostatic potential on the electron density surface. researchgate.net This map helps predict how the molecule would interact with other charged or polar species, with red areas indicating negative potential (attractive to electrophiles) and blue areas indicating positive potential (attractive to nucleophiles). researchgate.net

Computational studies on analogous compounds like methyl salicylate (B1505791) and other benzoic acid derivatives have successfully used DFT with basis sets such as 6-311+G(d,p) to analyze these electronic properties, providing a reliable framework for similar investigations into this compound. researchgate.netresearchgate.net

Before analyzing its properties, the most stable three-dimensional structure of this compound must be determined. This is achieved through geometry optimization, a computational process that alters the molecule's geometry to find the arrangement with the lowest possible energy (a local or global minimum on the potential energy surface). mdpi.com This process is commonly performed using methods like Hartree-Fock (HF) or, more accurately, DFT with basis sets like 6-31G** or cc-pVDZ. researchgate.netmdpi.com

The optimization process would explore the rotation around the C-C bond connecting the isopropyl group to the benzene (B151609) ring and the C-O bond of the ester to identify the global minimum energy conformer. The optimized geometry provides data on bond lengths, bond angles, and dihedral angles.

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Bond | Predicted Length | Angle | Predicted Angle |

| C(ring)-OH | 1.34 | C-C-OH | 121.5 |

| C=O | 1.22 | O=C-O(Me) | 124.0 |

| C(ring)-C(isopropyl) | 1.51 | C(ring)-C(ring)-C(isopropyl) | 122.8 |

| C(aromatic)-C(aromatic) | 1.39 | C-C-C (in ring) | 117-122 |

| O-CH3 | 1.45 | C(ring)-O-CH3 | 117.0 |

Quantum chemical calculations are highly effective at predicting spectroscopic data, which can aid in the interpretation of experimental results.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT (e.g., B3LYP/6-311+G(d,p)), is a standard for calculating the nuclear magnetic shielding tensors of a molecule. researchgate.net These values are then converted into NMR chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory. researchgate.netdocbrown.info This allows for the prediction of both ¹H and ¹³C NMR spectra. For this compound, calculations would predict distinct signals for each chemically unique proton and carbon atom, helping to assign the peaks in an experimental spectrum.

| Atom Type | Predicted 1H Shift (ppm) | Atom Type | Predicted 13C Shift (ppm) |

|---|---|---|---|

| -OH | ~11.0 (deshielded by H-bond) | C=O | ~170 |

| Aromatic-H | 6.8 - 7.8 | C-OH | ~161 |

| -OCH3 | ~3.9 | Aromatic C | 115 - 140 |

| -CH(CH3)2 | ~3.3 | C-isopropyl | ~138 |

| -CH(CH3)2 | ~1.2 | -OCH3 | ~52 |

| -CH(CH3)2 | ~27 | ||

| -CH(CH3)2 | ~22 |

IR Frequencies: The same DFT calculations used for geometry optimization also yield harmonic vibrational frequencies. researchgate.net These correspond to the fundamental vibrational modes of the molecule, which are observed as absorption bands in an infrared (IR) spectrum. Because the calculations assume a harmonic potential, which differs from the true anharmonic nature of molecular vibrations, the calculated frequencies are systematically higher than experimental values. They are therefore typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. researchgate.net This analysis can predict the positions of key functional group vibrations, such as the broad O-H stretch (affected by hydrogen bonding), the strong C=O stretch of the ester, and the C-O stretching vibrations. researchgate.netdocbrown.info

| Vibrational Mode | Expected Region (cm-1) | Description |

|---|---|---|

| O-H stretch | 3100 - 3300 | Broad due to strong intramolecular H-bonding. |

| C-H stretch (aromatic) | 3000 - 3100 | Stretching of C-H bonds on the benzene ring. |

| C-H stretch (aliphatic) | 2850 - 3000 | Stretching of C-H bonds in the isopropyl and methyl groups. |

| C=O stretch (ester) | 1670 - 1690 | Lowered frequency due to conjugation and H-bonding. |

| C-C stretch (aromatic) | 1450 - 1600 | Ring skeletal vibrations. |

| C-O stretch | 1200 - 1300 | Stretching of the ester and phenol (B47542) C-O bonds. |

Molecular Dynamics Simulations for Conformational and Interaction Studies

While quantum mechanics excels at describing the static properties of a single molecule, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including their conformational changes and interactions with other molecules like solvents or biomacromolecules.

Molecular docking is a computational technique used to predict how a small molecule (a ligand), such as this compound, might bind to the active site of a target protein or other biomolecule. This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. mdpi.com

The conceptual framework for modeling these interactions involves several steps:

Preparation of Structures: A high-resolution 3D structure of the target protein is obtained, typically from a database like the Protein Data Bank. The ligand structure is generated and optimized using quantum chemical methods as described previously.

Docking Simulation: The ligand is placed in the binding site of the protein, and a scoring algorithm calculates the binding affinity for thousands of different orientations and conformations (poses) of the ligand.

Pose Analysis and Scoring: The results are ranked based on a scoring function that estimates the free energy of binding. The top-ranking poses represent the most probable binding modes.

Interaction Analysis: The best pose is analyzed to identify the specific intermolecular interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking. For this compound, the hydroxyl group could act as a hydrogen bond donor or acceptor, the carbonyl oxygen as a hydrogen bond acceptor, and the benzene ring and isopropyl group could form hydrophobic interactions.

This framework allows for the hypothesis-driven design of more potent and selective ligands based on the predicted binding mode. mdpi.com

The conformation and behavior of a molecule can be significantly influenced by its solvent environment. MD simulations can model this compound in an explicit box of solvent molecules (e.g., water, ethanol, or a nonpolar solvent like chloroform) to study these effects. bohrium.com

In such a simulation, the forces on every atom are calculated using a force field, and Newton's equations of motion are solved to track the positions and velocities of all atoms over time. This generates a trajectory that reveals the dynamic behavior of the solute.

Analysis of the MD trajectory for this compound in different solvents would provide insight into:

Conformational Flexibility: How the rotational freedom of the isopropyl and ester groups is affected by the solvent.

Solvent Effects on Hydrogen Bonding: The stability of the intramolecular hydrogen bond can be assessed. In polar, protic solvents like water, solvent molecules may compete to form hydrogen bonds with the hydroxyl and carbonyl groups, potentially disrupting the internal hydrogen bond and allowing for a wider range of conformations. In nonpolar solvents, the intramolecular bond is expected to be more stable.

Solvation Shell Structure: How solvent molecules arrange themselves around the solute, providing information about the specific solute-solvent interactions.

These simulations, which have been applied to study other benzoic acid derivatives, are essential for bridging the gap between the properties of an isolated molecule and its behavior in a realistic chemical or biological context. bohrium.com

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry has emerged as a powerful tool for investigating the intricate details of chemical reactions at the molecular level. For a compound such as this compound, theoretical and computational studies can provide profound insights into its formation and reactivity. These approaches allow for the elucidation of reaction mechanisms that are often difficult to study experimentally. By modeling the interactions between atoms and molecules, it is possible to map out the energetic landscape of a reaction, identify key intermediates and transition states, and understand the factors that govern the reaction's outcome.

Characterization of Transition States and Reaction Pathways

The formation of this compound, likely through a Friedel-Crafts-type alkylation of methyl salicylate, involves the transformation of reactants into products via a high-energy state known as the transition state. Computational methods, particularly Density Functional Theory (DFT), are instrumental in locating and characterizing these fleeting structures.

A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. Its characterization involves calculating the vibrational frequencies of the molecular structure; a genuine transition state possesses exactly one imaginary frequency corresponding to the motion along the reaction coordinate that leads from reactants to products.

For the ortho-isopropylation of methyl salicylate, computational studies on analogous phenolic compounds suggest that the reaction pathway involves several key steps:

Formation of the Electrophile: The isopropylating agent (e.g., isopropanol (B130326) or propene) is activated by a catalyst (e.g., a strong acid or a solid acid catalyst like a zeolite) to form a carbocation or a related electrophilic species.

Electrophilic Attack: The electrophile attacks the electron-rich aromatic ring of methyl salicylate. The hydroxyl and methoxycarbonyl groups direct the substitution pattern. The hydroxyl group is a strong activating and ortho-, para-directing group, while the methoxycarbonyl group is a deactivating and meta-directing group. The dominant directing effect of the hydroxyl group favors substitution at the positions ortho and para to it.

Formation of the σ-complex (Wheland Intermediate): The attack of the electrophile leads to the formation of a resonance-stabilized carbocation intermediate known as a σ-complex or Wheland intermediate. Computational models can determine the relative energies of the different possible σ-complexes (ortho- and para-isomers), providing insight into the regioselectivity of the reaction.

Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the final product.

The transition states for each of these steps can be computationally located. The energy of the transition state for the electrophilic attack step is particularly crucial as it often represents the rate-determining step of the reaction. The calculated activation energy (the difference in energy between the reactants and the transition state) provides a quantitative measure of the reaction rate.

Table 1: Hypothetical Calculated Energies for Key Species in the Isopropylation of Methyl Salicylate

| Species | Method | Basis Set | Relative Energy (kcal/mol) |

| Reactants (Methyl Salicylate + Propene) | DFT (B3LYP) | 6-311+G(d,p) | 0.0 |

| Transition State (ortho-attack) | DFT (B3LYP) | 6-311+G(d,p) | +15.2 |

| σ-Complex (ortho-intermediate) | DFT (B3LYP) | 6-311+G(d,p) | +5.8 |

| Transition State (para-attack) | DFT (B3LYP) | 6-311+G(d,p) | +17.5 |

| σ-Complex (para-intermediate) | DFT (B3LYP) | 6-311+G(d,p) | +7.1 |

| Product (this compound) | DFT (B3LYP) | 6-311+G(d,p) | -10.3 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from computational studies. Actual values would require specific calculations for this reaction.

Mapping of Potential Energy Surfaces

A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a system of atoms as a function of their geometric coordinates. For a chemical reaction, a two- or three-dimensional representation of the PES is often used to visualize the reaction pathway. The PES provides a comprehensive map of all possible geometric arrangements of the atoms and their corresponding energies.

Key features of a PES include:

Minima: These correspond to stable or metastable species, such as reactants, intermediates, and products.

Saddle Points: These represent transition states connecting the minima.

Reaction Coordinate: This is the minimum energy path on the PES that connects reactants to products through a transition state.

Computational chemists can generate a PES by performing a large number of single-point energy calculations for different molecular geometries. By analyzing the PES for the formation of this compound, one can gain a deeper understanding of the reaction dynamics. For instance, the shape of the PES around the transition state can indicate whether the reaction is likely to be sensitive to the initial conditions of the reactants. A broad and flat PES might suggest that multiple reaction pathways are accessible, potentially leading to a mixture of products. Conversely, a narrow and well-defined valley on the PES would indicate a highly specific reaction pathway.

In the context of zeolite catalysis, which is often used for shape-selective alkylations, the PES is modified by the confined environment of the zeolite pores. Computational studies on the isopropylation of other aromatic compounds have shown that the zeolite framework can stabilize certain transition states and intermediates over others, thereby controlling the regioselectivity of the reaction.

Origins of Stereoselectivity in Chemical Reactions

While this compound itself is not chiral, the principles of stereoselectivity are crucial in many organic reactions, and computational studies are at the forefront of understanding these phenomena. The origins of stereoselectivity can be elucidated by comparing the potential energy surfaces of the diastereomeric transition states leading to different stereoisomers.

In a related context, theoretical studies on the alkylation of chiral enolates have shown that the stereochemical outcome is determined by the relative energies of the transition states leading to the different diastereomeric products. These energy differences, which can be as small as a few kilocalories per mole, are governed by a combination of steric and electronic factors.

For a reaction leading to a molecule with a stereocenter, such as in the synthesis of certain substituted phenols, computational models can predict the preferred stereoisomer by calculating the energies of the competing transition states. The key factors influencing stereoselectivity that can be analyzed computationally include:

Steric Hindrance: The non-bonded interactions between bulky groups in the transition state can raise its energy, disfavoring that particular reaction pathway.

Torsional Strain: The rotation around single bonds in the transition state can lead to strain, affecting its stability.

Electronic Effects: The electronic interactions between orbitals in the transition state, such as hyperconjugation, can stabilize one transition state over another.

Catalyst-Substrate Interactions: In catalyzed reactions, the catalyst can create a chiral environment that favors the formation of one stereoisomer.

By quantifying these effects through detailed computational analysis, a predictive understanding of stereoselectivity can be achieved. For example, in the alkylation of a phenol with a chiral catalyst, DFT calculations can model the catalyst-substrate complex and determine which face of the aromatic ring is more accessible for electrophilic attack, thus explaining the observed enantioselectivity.

Biological Activity and Mechanistic Investigations in Vitro and in Silico Models

In Vitro Antioxidant Activity Assessments

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them, is implicated in numerous disease pathologies. nih.govmdpi.com Antioxidants can mitigate this damage through various mechanisms, including direct neutralization of free radicals and modulation of cellular antioxidant pathways. nih.govnih.gov

Free Radical Scavenging Capabilities

Direct evaluation of the free radical scavenging potential of a compound is often conducted using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. nih.govmdpi.comresearchgate.net These tests quantify the ability of a substance to donate a hydrogen atom or an electron to neutralize free radicals.

Modulation of Cellular Oxidative Stress Pathways

Beyond direct scavenging, compounds can exert antioxidant effects by upregulating endogenous defense mechanisms. A key pathway in cellular protection against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. nih.govmdpi.com Activation of Nrf2 leads to the transcription of numerous antioxidant and detoxification genes. nih.govnih.gov

Studies on structurally related compounds, such as Methyl 3,4-dihydroxybenzoate (MDHB), have shown protective effects against oxidative damage in cells by activating the Nrf2 pathway. nih.gov MDHB treatment was found to upregulate Nrf2 protein levels and downstream antioxidant enzymes. nih.gov Although direct evidence for Methyl 2-hydroxy-3-isopropylbenzoate is lacking, its potential to modulate pathways like Nrf2 warrants investigation, given the known activities of similar phenolic structures.

In Vitro Anti-inflammatory Activity Profiling

Inflammation is a complex biological response to harmful stimuli. Key mediators of inflammation include enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which produce prostaglandins (B1171923) and leukotrienes, respectively, as well as pro-inflammatory cytokines. nih.govd-nb.infonih.gov

Enzyme Inhibition Studies (e.g., Cyclooxygenase, Lipoxygenase)

Non-steroidal anti-inflammatory drugs (NSAIDs) commonly target the COX enzymes (COX-1 and COX-2) to reduce inflammation. d-nb.infomdpi.com Similarly, inhibition of 5-lipoxygenase (5-LOX) is another strategy to control inflammatory pathways. nih.gov The ability of a compound to inhibit these enzymes is a strong indicator of its anti-inflammatory potential.

While direct COX or LOX inhibition data for this compound were not found, extensive research exists on related structures. Various salicylic (B10762653) acid derivatives have been synthesized and evaluated for their COX-inhibitory effects. nih.govmdpi.com For example, a series of new butanals and their corresponding carboxylic acids demonstrated potent inhibition of COX-1, COX-2, and 5-LOX in vitro. nih.gov Another study on resveratrol (B1683913) derivatives also highlighted their potential as COX-2 inhibitors. nih.gov The anti-inflammatory activity of phenolic compounds from various plant extracts has also been linked to their ability to inhibit lipoxygenase. nih.govscilit.com

Modulation of Pro-inflammatory Mediator Production (e.g., Cytokines)

A hallmark of inflammation is the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) by immune cells like macrophages. nih.govmdpi.com Compounds that can suppress the production of these cytokines are considered to have significant anti-inflammatory activity. nih.govgoogle.com

Research on ortho-vanillic acid (2-hydroxy-3-methoxybenzoic acid), a compound structurally similar to this compound, showed that it could dose-dependently inhibit the expression of pro-inflammatory cytokines TNF-α and IL-4 in cultured mast cells. nih.gov Studies on other molecules, such as methyl derivatives of flavanone, have also demonstrated the dose-dependent modulation of pro-inflammatory cytokine production (IL-1β, IL-6, and TNF-α) in LPS-stimulated macrophage cells. nih.govresearchgate.net These findings suggest that this compound may possess similar capabilities to modulate cytokine release, a hypothesis that requires direct experimental verification.

In Vitro Antimicrobial and Antifungal Evaluations

The increasing prevalence of antimicrobial resistance necessitates the discovery of new antimicrobial agents. nih.gov Natural products and their synthetic derivatives are a promising source for such compounds. researchgate.net The antimicrobial activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. researchgate.net

While specific MIC values for this compound are not documented in the available literature, the broader class of hydroxybenzoate derivatives has been studied for antimicrobial properties. nih.govucla.edu For example, polymers derived from hydroxybenzoate have been shown to be potent inhibitors of the Gram-positive bacterium Staphylococcus aureus. nih.govucla.edu Furthermore, various derivatives of salicylic acid have demonstrated both antibacterial and antifungal activities, including against Candida species. researchgate.net Acylphenols have also been evaluated, showing significant antifungal activity against various Candida and filamentous fungi strains. mdpi.comresearchgate.net One study noted that 2,5-dihydroxy-3-methyl-1,4-benzoquinone, a related phenolic compound, showed significant activity against several bacterial strains. researchgate.net These precedents suggest that this compound is a candidate for antimicrobial and antifungal screening.

Efficacy Against Specific Bacterial Strains

A comprehensive review of scientific literature and databases did not yield specific studies detailing the efficacy of this compound against particular bacterial strains. While related benzoic acid esters are known for their antibacterial properties, no direct data for this specific compound is presently available.

Efficacy Against Specific Fungal Strains

There is currently a lack of specific data in published scientific research regarding the antifungal efficacy of this compound against specific fungal strains.

Enzyme and Receptor Target Modulation Studies

Investigation of Protein Kinase Inhibition (e.g., PfCLK3)

No specific investigations into the inhibitory effects of this compound on protein kinases, including Plasmodium falciparum cdc2-like kinase 3 (PfCLK3), were found in the available scientific literature. A patent has listed the compound as part of a group of substituted benzene (B151609) compounds with potential as LXR modulators for treating conditions like cardiovascular diseases, but provides no specific data on its protein kinase inhibition activity. google.com.na

Exploration of Other Molecular Target Interactions and Mechanisms

Detailed studies specifically identifying and exploring the molecular target interactions and mechanisms of action for this compound are not currently available in the public research domain.

Investigation of Intracellular Signaling Pathway Modulation (e.g., STAT3, NFkB)

A thorough search did not uncover any specific research investigating the modulation of intracellular signaling pathways, such as the Signal Transducer and Activator of Transcription 3 (STAT3) or Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), by this compound.

Ecological and Agricultural Relevant Biological Activities

Specific studies detailing the ecological impact or any biologically relevant activities of this compound within an agricultural context are not documented in the available scientific literature.

Data Tables

Research Findings for this compound

| Activity Type | Target | Strain/Model | Findings |

|---|

Compound Names Mentioned in this Article

| Compound Name |

|---|

Assessment of Antifeedant Effects on Arthropod Pests (e.g., Pine Weevil)

There is currently no available scientific literature or published research data detailing the assessment of antifeedant effects of this compound on any arthropod pests, including the pine weevil (Hylobius abietis). Investigations into the feeding deterrent properties of this specific compound have not been reported in the accessible scientific domain. Therefore, no data tables or detailed research findings on this topic can be provided.

Studies on Plant Growth Regulation and Phytotoxicity

Similarly, a comprehensive review of scientific resources indicates a lack of studies focused on the effects of this compound on plant growth regulation or its potential for phytotoxicity. No research has been published that examines its activity as a plant growth promoter, inhibitor, or its toxic effects on plant species. Consequently, there are no research findings or data to present in a tabular format regarding its phytotoxicological profile or its capabilities as a plant growth regulator.

Derivatives, Analogues, and Structure Activity Relationship Sar Studies

Synthesis and Biological Characterization of Structural Analogues

Variations in the Ester Functional Group

The ester functional group is a key site for modification to influence the molecule's pharmacokinetic and pharmacodynamic properties. Variations can range from simple changes in the alkyl portion of the ester to hydrolysis to the parent carboxylic acid or conversion to amides.

Esterification of salicylic (B10762653) acid and its derivatives has been shown to impact biological activities, such as anti-inflammatory effects. nih.gov For instance, converting the carboxylic acid group of non-steroidal anti-inflammatory drugs (NSAIDs) to methyl esters can result in lower gastric ulcerogenic activity. nih.gov The parent compound, 2-hydroxy-3-isopropylbenzoic acid (also known as 3-isopropylsalicylic acid), serves as the primary precursor for these ester derivatives. nih.govresearchgate.net Studies on various salicylic acid esters have been conducted to evaluate their biological activities. nih.gov Comparing the methyl ester with other esters, such as the corresponding isopropyl ester (Isopropyl salicylate), can reveal how the size and lipophilicity of the ester group affect its interactions with biological targets. researchgate.netnih.gov

Table 1: Comparison of Analogues with Ester Functional Group Variations This table is generated based on available data and is for illustrative purposes.

| Compound Name | Structure | Key Variation | Relevant Findings |

|---|---|---|---|

| Methyl 2-hydroxy-3-isopropylbenzoate | Methyl Ester (Baseline) | Serves as the reference compound for SAR studies. mdpi.com | |

| 2-Hydroxy-3-isopropylbenzoic acid | Carboxylic Acid | Precursor for ester synthesis; investigated for anesthetic activity. researchgate.net |

| Isopropyl salicylate (B1505791) | | Isopropyl Ester | An analogue where the methyl ester is replaced by an isopropyl ester, altering lipophilicity. researchgate.netnih.gov |

Systematic Substituent Modifications on the Aromatic Ring (e.g., Methyl, Propionyl, Dihydroxyl groups)

Altering the substituents on the aromatic ring can fine-tune the electronic and steric properties of the molecule. nih.gov By adding or modifying groups at different positions, it is possible to influence properties like acidity and binding affinity. nih.gov

Several analogues of the core salicylic acid structure with different substituents have been synthesized and characterized:

Methyl 2-hydroxy-3-methylbenzoate : Replacing the isopropyl group with a smaller methyl group provides insight into the steric requirements at this position. whiterose.ac.ukrasayanjournal.co.in

Methyl 2-hydroxy-3-propionylbenzoate : The introduction of a propionyl group introduces a ketone functionality, which can alter electronic properties and potential hydrogen bonding capabilities. mdpi.com

Methyl 2-hydroxy-3-nitrobenzoate : The addition of a strong electron-withdrawing nitro group significantly modifies the electronic nature of the aromatic ring and has been a subject of structural studies.

Bi-aryl Analogues of Salicylic Acid : More complex modifications include attaching an additional aromatic moiety to the salicylic acid scaffold, which has been shown to have beneficial effects on activity in studies related to endoplasmic reticulum stress. nih.gov

Table 2: Research Findings on Aromatic Ring-Modified Analogues This table is generated based on available data and is for illustrative purposes.

| Compound Name | Structure | Ring Substituent(s) | Research Focus |

|---|---|---|---|

| This compound | -OH, -COOCH₃, -CH(CH₃)₂ | Baseline for comparison. mdpi.com | |

| Methyl 2-hydroxy-3-methylbenzoate | -OH, -COOCH₃, -CH₃ | Investigated as a fragrance and preservative. whiterose.ac.ukrasayanjournal.co.in | |

| Methyl 2-hydroxy-3-propionylbenzoate | -OH, -COOCH₃, -C(O)CH₂CH₃ | Synthesis and characterization of a keto-substituted analogue. mdpi.com | |

| Methyl 2-hydroxy-3-nitrobenzoate | -OH, -COOCH₃, -NO₂ | Structural analysis and synthesis as a useful intermediate. |

| 2-Hydroxy-6-isopropyl-3-methylbenzoic acid | | -OH, -COOH, -CH(CH₃)₂, -CH₃ | X-ray crystallography to study substituent effects on molecular geometry. researchgate.netnih.gov |

Chemical Modifications of the Isopropyl Group

The isopropyl group at the C-3 position is a significant feature that contributes to the molecule's lipophilicity and steric profile. Modifying this group can have a substantial impact on biological activity. Research into 3-alkyl salicylic acids has explored the effect of different alkyl chains.

One study focused on the synthesis and antibacterial evaluation of 3-farnesyl-2-hydroxybenzoic acid, where a long isoprenyl chain replaces the isopropyl group. nih.gov This research demonstrated that large, lipophilic side chains at the 3-position can confer potent antibacterial activity. nih.gov The synthesis involved protecting the phenolic hydroxyl group, introducing the alkyl chain, and then performing carboxylation. nih.gov A separate thesis detailed synthetic routes to various alkylsalicylic acids, including those with long alkyl chains (more than eight carbons), for applications such as oil additives, highlighting the chemical feasibility of such modifications. The structure-activity relationship of hydroxycinnamic acid derivatives also underscores that modifications to the side chain are critical for biological synergy with other compounds. mdpi.com

Rational Design Principles for Novel Analogues

The development of new analogues of this compound can be guided by rational design principles, which leverage computational and conceptual strategies to create molecules with improved properties.

Application of Bioisosteric Replacement Strategies

Bioisosteric replacement is a key strategy in medicinal chemistry used to create new molecules with similar biological properties but potentially improved pharmacokinetics, toxicity profiles, or potency. A bioisostere is an atom or group of atoms that can be exchanged for another with a similar size, shape, and electronic configuration.

For a molecule like this compound, several bioisosteric replacements could be considered:

Carboxylic Acid Bioisosteres : The parent compound, 2-hydroxy-3-isopropylbenzoic acid, contains a carboxylic acid group. A well-known bioisostere for a carboxylic acid is a tetrazole ring, which has a similar pKa and planar geometry. nih.gov

Ester and Amide Bioisosteres : The methyl ester group could be replaced with other functionalities like small amides or other ester variants to modulate stability and hydrogen bonding patterns.

Ring Bioisosteres : The phenyl ring could be replaced with other aromatic heterocycles to alter metabolic stability and explore new interactions with biological targets.

These strategies allow medicinal chemists to systematically modify a lead compound to enhance its drug-like properties while retaining the core interactions necessary for its biological function.

Fragment-Based Design and Synthesis Approaches

Fragment-based drug discovery (FBDD) is a powerful approach for generating lead compounds by identifying small molecular fragments that bind to a biological target and then growing or combining them to produce a higher-affinity ligand. This method is particularly useful for developing novel scaffolds.

The structure of this compound can be deconstructed into several fragments for an FBDD approach:

The Salicylate Core : The 2-hydroxybenzoic acid methyl ester moiety.

The Isopropyl Group : An aliphatic fragment providing lipophilicity.

In an FBDD campaign, libraries of small, low-complexity fragments would be screened for binding to a specific target. Fragments that bind in or near the same region could then be linked together. For instance, a fragment library could identify a simple catechol or phenol (B47542) as one hit and an isopropyl-containing fragment as another. These could then be synthetically merged to recreate or innovate upon the original scaffold. This approach allows for efficient exploration of chemical space and can lead to the identification of novel, patentable chemical entities with improved drug-likeness.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the biological activity of chemical compounds based on their physicochemical properties. researchgate.net For this compound and its analogues, QSAR studies would be instrumental in predicting their therapeutic potential and guiding the synthesis of more active molecules.

Predictive models for the biological activities of this compound derivatives would likely focus on activities demonstrated by related salicylic acid esters, such as anti-inflammatory, analgesic, and antimicrobial effects. teachnlearnchem.com The development of such models involves correlating variations in the chemical structure of a series of analogues with their measured biological responses.

For instance, a hypothetical QSAR study on a series of analogues could involve modifying the isopropyl group, the methyl ester, or the substituents on the benzene (B151609) ring and measuring their impact on a specific biological target. The goal is to create a mathematical model that can predict the activity of new, unsynthesized compounds. researchgate.net

Modern QSAR modeling often employs machine learning algorithms and neural networks to analyze large datasets of compounds and their activities, enhancing the predictive power of the models. nih.gov These approaches can identify complex, non-linear relationships between chemical structures and biological outcomes. nih.gov

A typical workflow for developing a predictive QSAR model would involve:

Data Set Preparation: A series of this compound analogues with known biological activities (e.g., IC50 values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each analogue would be calculated.

Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms would be used to build a model correlating the descriptors with biological activity.

Model Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques.

The biological activity of this compound and its derivatives would be influenced by a variety of physicochemical and steric descriptors. These descriptors quantify different aspects of the molecule's structure and properties. researchgate.net

Physicochemical Descriptors:

Lipophilicity (LogP): This parameter is crucial for a drug's ability to cross biological membranes. The isopropyl group on the benzene ring of this compound significantly influences its lipophilicity.

Electronic Properties: Descriptors such as the Hammett constant (σ) quantify the electron-donating or electron-withdrawing nature of substituents. The hydroxyl and ester groups, as well as the isopropyl group, modulate the electronic distribution of the aromatic ring, which can affect interactions with biological targets.

Hydrogen Bonding Capacity: The hydroxyl and carbonyl groups can act as hydrogen bond donors and acceptors, respectively. These interactions are often critical for binding to receptor sites.

Polar Surface Area (PSA): This descriptor is related to a molecule's polarity and its ability to permeate cell membranes.

Steric Descriptors:

Molecular Weight and Volume: These basic descriptors relate to the size of the molecule.

Taft's Steric Parameter (Es): This parameter specifically quantifies the steric hindrance caused by a substituent. The size and branching of the isopropyl group would be a key factor.

Verloop Steric Parameters: These provide a more detailed description of the shape of a substituent.

In a QSAR study of this compound analogues, it would be anticipated that a combination of these descriptors would be necessary to build a robust predictive model. For example, a model might reveal that optimal activity is achieved with a specific range of lipophilicity and a certain steric profile for the substituent at the 3-position.

Below is a hypothetical data table illustrating the kind of data that would be used in a QSAR study of this compound analogues.

| Compound | Substituent at 3-position | LogP | Polar Surface Area (Ų) | Steric Parameter (Es) | Predicted Biological Activity (IC50, µM) |

| This compound | Isopropyl | 3.1 | 46.53 | -0.47 | Hypothetical Value |

| Analogue 1 | Ethyl | 2.6 | 46.53 | -0.07 | Hypothetical Value |

| Analogue 2 | tert-Butyl | 3.6 | 46.53 | -1.54 | Hypothetical Value |

| Analogue 3 | Chloro | 2.8 | 46.53 | -0.97 | Hypothetical Value |

Polymer-Bound Derivatives and Functional Materials Research

The incorporation of bioactive molecules like this compound into polymers can lead to the development of functional materials with applications in drug delivery and medical devices. Research in this area for the specific compound is limited, but studies on its parent molecule, salicylic acid, provide a strong indication of the potential research directions. nih.govresearchgate.net

Salicylic acid has been incorporated into polymer backbones to create biodegradable poly(anhydride-esters). researchgate.netnih.gov These polymers are designed to release the active drug as the polymer degrades, providing sustained therapeutic action. nih.gov A similar approach could be envisioned for this compound, where the ester could be hydrolyzed to release 2-hydroxy-3-isopropylbenzoic acid.

Potential Research Directions:

Synthesis of Polymer-Drug Conjugates: this compound could be chemically modified to allow for its polymerization or grafting onto a polymer backbone. This could involve introducing a polymerizable group, such as a methacrylate (B99206), to the molecule.

Biodegradable Polyesters and Polyanhydrides: Following the example of salicylic acid, this compound could be used to synthesize novel biodegradable polymers. The properties of these polymers, such as their degradation rate and drug release profile, could be tuned by altering the polymer structure. acs.org

Functionalized Medical Devices: Polymers containing this compound could be used to coat medical devices, such as catheters or implants, to provide localized anti-inflammatory or antimicrobial activity. researchgate.net

The table below outlines potential polymer systems that could be explored for this compound, based on research with related compounds.

| Polymer System | Monomer/Functionalizing Agent | Potential Application | Key Feature |

| Poly(anhydride-ester) | Diacid derivative of 2-hydroxy-3-isopropylbenzoic acid | Controlled drug delivery | Biodegradable with tunable release |

| Methacrylate Copolymers | Methacryloyl derivative of this compound | Functional coatings for medical devices | Covalent attachment of the drug |

| Polymer Blends | This compound blended with a biocompatible polymer | Drug-eluting films | Simpler formulation than polymer-drug conjugates |

Potential Research Applications Non Clinical Contexts

Utility as an Intermediate in Complex Organic Synthesis

As a substituted salicylic (B10762653) acid ester, Methyl 2-hydroxy-3-isopropylbenzoate serves as a key intermediate and raw material in organic synthesis. fishersci.ca The strategic placement of its functional groups provides a versatile scaffold for constructing more elaborate molecules.

The true potential of this compound is realized when it is used as a starting material or building block in multi-step synthetic pathways. The field of organic synthesis often relies on such readily available, functionalized molecules to build complex molecular architectures efficiently. While specific, multi-step syntheses starting directly from this compound are not extensively detailed in prominent literature, the utility of closely related salicylate (B1505791) esters is well-documented, providing a clear blueprint for its application.